molecular formula C18H16N4O4S B11106607 2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11106607
M. Wt: 384.4 g/mol
InChI Key: FPYSQNSKRMYBBG-UHFFFAOYSA-N
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Description

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylimino group, and a nitrophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with a phenyl isocyanate and a nitrophenyl acetic acid derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely involve the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in biological pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-3-[(4-methylphenyl)sulfonyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
  • 2-methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides

Uniqueness

2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C18H16N4O4S/c1-21-17(24)15(27-18(21)19-12-7-3-2-4-8-12)11-16(23)20-13-9-5-6-10-14(13)22(25)26/h2-10,15H,11H2,1H3,(H,20,23)

InChI Key

FPYSQNSKRMYBBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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